molecular formula C19H18N6O2S B13363555 N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide

N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide

Cat. No.: B13363555
M. Wt: 394.5 g/mol
InChI Key: MUZGOLIKVJYSHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound that features a combination of heterocyclic structures, including a tetraazole, pyrrole, and thiophene ring. These structural elements are known for their significant roles in various biological and chemical processes, making this compound a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl ring, which is then functionalized with methoxy and tetraazole groups. Subsequent steps involve the introduction of the pyrrole and thiophene rings through various coupling reactions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents and control of reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its interactions with various biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Known for their broad range of biological activities.

    Tetrazole derivatives: Studied for their potential as bioisosteres in drug design.

    Pyrrole derivatives: Investigated for their antimicrobial and anticancer properties.

Uniqueness

N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is unique due to its combination of three different heterocyclic rings, which may confer a unique set of biological and chemical properties

Properties

Molecular Formula

C19H18N6O2S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C19H18N6O2S/c1-27-17-5-4-14(10-15(17)19-21-23-24-22-19)20-18(26)11-16(13-6-9-28-12-13)25-7-2-3-8-25/h2-10,12,16H,11H2,1H3,(H,20,26)(H,21,22,23,24)

InChI Key

MUZGOLIKVJYSHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC(C2=CSC=C2)N3C=CC=C3)C4=NNN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.